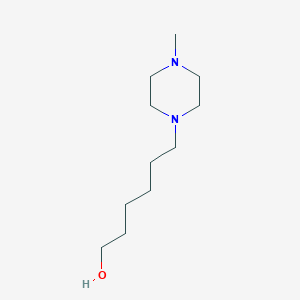

6-(4-Methylpiperazin-1-yl)hexan-1-ol

Description

Contextualization of Piperazine- and Long-Chain Alcohol-Containing Scaffolds in Modern Chemical Biology and Organic Synthesis

The piperazine (B1678402) ring and long-chain alcohols are fundamental scaffolds in the design and synthesis of functional molecules. Their individual and combined significance provides a compelling context for the study of hybrid structures like 6-(4-Methylpiperazin-1-yl)hexan-1-ol.

Piperazine Scaffolds:

The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. It is widely regarded as a "privileged scaffold" in drug discovery and medicinal chemistry. nih.govtandfonline.comnih.govrsc.org This status is attributed to a combination of favorable characteristics:

Physicochemical Properties: Piperazine's basicity, high water solubility, and specific conformational properties can be finely tuned through substitution on its nitrogen atoms. tandfonline.comnih.gov These attributes are crucial for modulating the pharmacokinetic profiles of drug candidates, enhancing their absorption, distribution, metabolism, and excretion (ADME) properties. nih.govtandfonline.com

Synthetic Versatility: The chemical reactivity of the two nitrogen atoms in the piperazine ring facilitates its use as a versatile linker to connect different pharmacophores or as a central scaffold for building complex molecular architectures. tandfonline.comtandfonline.com

Biological Activity: The piperazine ring is a core component in a vast array of FDA-approved drugs with diverse therapeutic applications, including anticancer, antibacterial, antiviral, antipsychotic, and antihistamine agents. nih.govrsc.orgingentaconnect.comnih.govresearchgate.net Its ability to interact with various biological targets makes it a recurring structural motif in the development of new therapeutic agents. nbinno.com

Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold

| Drug Name | Therapeutic Class |

| Sildenafil | Erectile Dysfunction |

| Ciprofloxacin | Antibiotic |

| Itraconazole | Antifungal |

| Clozapine | Antipsychotic |

| Cyclizine | Antihistamine |

| Imatinib | Anticancer |

Long-Chain Alcohol Scaffolds:

Long-chain aliphatic alcohols, characterized by a hydroxyl (-OH) group attached to a lengthy alkyl chain, are also of significant interest in organic synthesis and chemical biology.

Influence on Physicochemical Properties: The long alkyl chain imparts hydrophobicity (lipophilicity), while the terminal hydroxyl group provides a site for hydrogen bonding and potential metabolic transformations. numberanalytics.comontosight.ai This amphiphilic nature is exploited in the formulation of detergents, emulsifiers, and emollients in cosmetics and personal care products. ontosight.aiontosight.ainih.gov

Synthetic Utility: The hydroxyl group is a versatile functional handle, enabling a wide range of chemical transformations such as oxidation to aldehydes or carboxylic acids, esterification, and conversion to leaving groups for nucleophilic substitution. numberanalytics.comresearchgate.net Recent advances in C-H functionalization allow for selective modification at positions remote from the hydroxyl group, further expanding their synthetic utility. researchgate.netnih.gov

Biological Relevance: Long-chain alcohols exhibit various biological activities, including antimicrobial and membrane-damaging effects, with the specific activity often depending on the carbon chain length. nih.govnih.gov They are also key intermediates in the biosynthesis of other important biomolecules and are used in the synthesis of active pharmaceutical ingredients (APIs). ontosight.airesearchgate.net

Rationale for Academic Investigation of this compound as a Model Compound or Intermediate

While this compound may not be a widely commercialized compound, its structure makes it an excellent candidate for academic investigation for several reasons. It serves as a valuable model for studying the interplay between a hydrophilic, basic heterocyclic amine and a lipophilic, functionalized aliphatic chain.

The compound can be viewed as a combination of N-methylpiperazine and hexan-1-ol. N-methylpiperazine is a common and important building block in organic synthesis, frequently used in the preparation of numerous pharmaceuticals. wikipedia.orgchemicalbook.comsanjaychemindia.com Hexan-1-ol is a representative primary alcohol with a six-carbon chain. wikipedia.orgregulations.gov

The rationale for its investigation includes:

Probing Structure-Property Relationships: As a model compound, it allows researchers to study how the proximity of the basic N-methylpiperazine moiety influences the properties and reactivity of the terminal hydroxyl group, and vice-versa. This includes investigating intramolecular interactions, effects on pKa, solubility, and conformational preferences.

Intermediate for Complex Synthesis: This molecule is a bifunctional intermediate. The terminal hydroxyl group can be further functionalized or oxidized, while the tertiary amine of the piperazine ring can be quaternized or used as a catalytic site. This makes it a useful precursor for synthesizing more complex molecules, such as ligands for metal complexes, specialized surfactants, or drug analogues where the piperazine provides a water-solubilizing tail and the alcohol provides a point of attachment. sanjaychemindia.comresearchgate.net

Development of Synthetic Methodologies: The synthesis of this compound itself can be a subject of study, involving, for example, the alkylation of N-methylpiperazine with a 6-halo-1-hexanol derivative. Optimizing such reactions contributes to the broader toolkit of synthetic organic chemistry.

Overview of Key Research Domains for Aliphatic Amines and Alcohols in Academic Inquiry

Aliphatic amines and alcohols are foundational classes of organic compounds, and their study spans numerous research domains due to their industrial importance and chemical reactivity.

Aliphatic Amines:

The aliphatic amine motif is a cornerstone in pharmaceuticals and agrochemicals. researchgate.netcam.ac.uk Key research areas include:

Catalysis: Amines are widely used as bases and nucleophilic catalysts in organic synthesis.

Medicinal Chemistry: They are integral to a vast number of drugs, where they often form salt bridges with biological targets or improve aqueous solubility. researchgate.net

Materials Science: They serve as curing agents for epoxies, building blocks for polymers, and corrosion inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Studies: Research continually explores how the structure of aliphatic amines relates to their toxicity and biological function, providing guidance for designing safer and more effective chemicals. nih.gov

Aliphatic Alcohols:

Aliphatic alcohols are ubiquitous as reagents, solvents, and synthetic targets. nih.gov Their research domains include:

Green Chemistry: Alcohols are considered environmentally friendly solvents and reagents. researchgate.netmdpi.com Research focuses on their use in biocatalytic transformations and as sustainable feedstocks. nih.govacs.org

Organic Synthesis: A primary focus is on the selective functionalization of the hydroxyl group and the oxidation of C-H bonds along the aliphatic chain to introduce new functionality. numberanalytics.comnih.govresearchgate.net

Medicinal Chemistry: The hydroxyl group is a key hydrogen bond donor and acceptor, influencing how a molecule binds to its biological target. Its presence significantly impacts a drug's solubility and metabolic profile. numberanalytics.com

Biophysical Chemistry: Studies investigate the interactions of aliphatic alcohols with cell membranes and their aggregation behavior in different solvent systems, which is relevant to their biological activity and applications in extraction processes. science.govacs.org

Table 2: Impact of Carbon Chain Length on Aliphatic Alcohol Properties

| Alcohol | Carbon Chain Length | Boiling Point (°C) | Solubility in Water (g/L at 20°C) | Primary Characteristic |

| Ethanol | 2 | 78.4 | Miscible | Hydrophilic |

| 1-Butanol | 4 | 117.7 | 73 | Moderately Hydrophilic |

| 1-Hexanol | 6 | 157 | 5.9 wikipedia.org | Amphiphilic |

| 1-Octanol | 8 | 195 | 0.3 | Lipophilic |

| 1-Decanol | 10 | 231 | 0.037 | Very Lipophilic |

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)hexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-12-7-9-13(10-8-12)6-4-2-3-5-11-14/h14H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOCLOZTHJZAPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623482 | |

| Record name | 6-(4-Methylpiperazin-1-yl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71851-55-3 | |

| Record name | 6-(4-Methylpiperazin-1-yl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry for 6 4 Methylpiperazin 1 Yl Hexan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Preparation of 6-(4-Methylpiperazin-1-yl)hexan-1-ol

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comjournalspress.com For this compound, the most logical disconnections involve the bonds formed during the key synthetic steps.

Two primary strategic disconnections are considered for this target molecule:

C-N Bond Disconnection: The most apparent disconnection is at the C-N bond between the piperazine (B1678402) ring and the hexanol chain. This approach breaks the molecule into two key synthons: a nucleophilic 1-methylpiperazine (B117243) unit and an electrophilic 6-carbon chain with a terminal alcohol. The corresponding real-world reagents would be 1-methylpiperazine and a 6-halo-1-hexanol (e.g., 6-bromohexan-1-ol) or a 6-hydroxy aldehyde (6-hydroxyhexanal). This leads to two major forward synthetic strategies: nucleophilic substitution and reductive amination. amazonaws.comox.ac.uk

Alternative Disconnections: While less common, one could envision disconnections within the piperazine ring itself, which would entail a more complex, multi-step synthesis to construct the heterocyclic ring with the hexanol side chain already attached to a precursor. acs.orgresearchgate.net However, given the ready availability of 1-methylpiperazine, the C-N bond disconnection is the most strategically sound and economically viable approach.

The primary retrosynthetic pathway is illustrated below:

Established Synthetic Routes for Structurally Related Piperazine-Alkyl Alcohol Conjugates

The synthesis of molecules structurally similar to this compound has been well-documented, providing a reliable foundation for its preparation. These established routes primarily focus on forming the crucial piperazine-alkyl bond.

Reductive amination is a powerful and widely used method for forming C-N bonds. masterorganicchemistry.com This process involves the reaction of an amine (1-methylpiperazine) with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the target amine. masterorganicchemistry.comiau.ir For the synthesis of this compound, the reaction would involve 1-methylpiperazine and 6-hydroxyhexanal.

The reaction proceeds in a one-pot fashion, which is operationally simple. sci-hub.se A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough not to reduce the starting aldehyde and can selectively reduce the intermediate iminium ion. masterorganicchemistry.comnih.gov

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for iminium ions, does not require strict pH control. nih.gov | More expensive than other borohydrides. |

| Sodium cyanoborohydride (NaBH₃CN) | Highly selective, effective under mildly acidic conditions. masterorganicchemistry.com | Highly toxic (releases HCN gas in strong acid). |

Nucleophilic substitution is a fundamental reaction in organic synthesis where a nucleophile replaces a leaving group on an electrophilic carbon atom. ucsb.educhemguide.co.uk In this context, the secondary amine of 1-methylpiperazine acts as the nucleophile, attacking a 6-carbon chain that has a good leaving group, such as a halide (Br, Cl, I). researchgate.netyoutube.com The most common substrate for this reaction would be a 6-halo-1-hexanol, for instance, 6-bromohexan-1-ol.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which prevents the protonation and deactivation of the piperazine nucleophile. nih.gov Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) being preferred as they can solvate the cation without deactivating the nucleophile.

A potential complication is the dialkylation of the piperazine if piperazine itself is used as the starting material. However, by using N-methylpiperazine, only the secondary amine is available for reaction, leading directly to the desired tertiary amine product and avoiding the formation of disubstituted byproducts. nih.gov

When synthesizing bifunctional molecules like this compound, chemo- and regioselectivity are paramount. mdpi.commdpi.com The synthetic strategy must selectively target the desired functional group for modification while leaving the other intact.

In Reductive Amination: The chemoselectivity is inherent in the reaction. The amine reacts with the aldehyde, and the reducing agent is chosen to be selective for the resulting iminium ion, leaving the alcohol group on the aldehyde untouched. nih.gov

In Nucleophilic Substitution: The secondary amine of 1-methylpiperazine is significantly more nucleophilic than the primary alcohol of 6-halo-1-hexanol. Therefore, the desired N-alkylation occurs preferentially over O-alkylation under standard conditions. ucsb.edu Protecting the alcohol group (e.g., as a silyl (B83357) ether) is generally not necessary but can be done to ensure absolute selectivity if harsh reaction conditions are required.

These established methods provide robust and predictable pathways to piperazine-alkyl alcohol conjugates. organic-chemistry.orgrsc.org

Novel Synthetic Approaches and Catalyst Development for the Preparation of this compound

While traditional methods are reliable, modern organic synthesis seeks more efficient, milder, and environmentally friendly approaches. Recent advances, particularly in catalysis, offer new possibilities for the synthesis of complex amines and alcohols. researchgate.netsci-hub.sersc.orgacs.org

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to initiate single-electron transfer (SET) processes and generate radical intermediates under exceptionally mild conditions. organic-chemistry.orgrsc.orgnih.gov This methodology can be applied to the synthesis of amino alcohols through novel C-N bond-forming strategies.

One potential photoredox approach involves the generation of a nitrogen-centered radical from a suitable piperazine precursor. organic-chemistry.orgnih.gov This radical could then add to an appropriately functionalized six-carbon alkene containing a protected alcohol. Alternatively, a carbon-centered radical could be generated at the terminus of a hexanol derivative, which is then trapped by 1-methylpiperazine. researchgate.net

While direct application to the synthesis of this compound is not yet widely reported, the principles have been demonstrated in the synthesis of other β- and γ-amino alcohols. organic-chemistry.orgacs.org These reactions often employ an iridium or ruthenium-based photocatalyst that, upon excitation by light, can oxidize or reduce a substrate to initiate the radical cascade. mdpi.comencyclopedia.pub

Table 2: Potential Photoredox Strategy Components

| Component | Role | Example |

|---|---|---|

| Photocatalyst | Absorbs light and initiates electron transfer. | Ir(ppy)₃, Ru(bpy)₃²⁺ |

| Radical Precursor | Generates a radical species upon SET. | N-amino piperazine derivative, alkyl oxalate (B1200264) ester. researchgate.net |

| Radical Acceptor | Reacts with the generated radical. | Alkene, alkyne. organic-chemistry.org |

The development of such photoredox methods could provide a more sustainable and atom-economical route to this compound and related compounds, avoiding the use of stoichiometric reagents and harsh conditions associated with some traditional methods. organic-chemistry.orgrsc.org

Biocatalytic and Phase Transfer Catalysis in Amino Alcohol Derivatization

The synthesis of amino alcohols such as this compound can be approached using advanced catalytic methods that offer improvements in efficiency, selectivity, and environmental impact over traditional stoichiometric reactions. Among these, biocatalysis and phase transfer catalysis (PTC) represent powerful tools for the derivatization of amino alcohols and their precursors.

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations under mild conditions. sci-hub.se For the synthesis of amino alcohol derivatives, several classes of enzymes are particularly relevant. Hydrolases, such as lipases, are widely used for the kinetic resolution of racemic alcohols or amines, a key step in producing enantiomerically pure compounds. Oxidoreductases, including alcohol dehydrogenases (ADHs) and amine dehydrogenases (AmDHs), can be employed for the asymmetric synthesis of chiral alcohols and amines. acs.orgfrontiersin.org For instance, a ketone precursor could be stereoselectively reduced to the corresponding chiral alcohol using an engineered ADH. Similarly, AmDHs can catalyze the reductive amination of keto-alcohols to produce chiral amino alcohols. researchgate.netnih.gov The application of these biocatalysts could enable the production of specific stereoisomers of this compound or its analogs, which is of significant interest in pharmaceutical research.

One-pot multi-enzyme cascade reactions are a particularly attractive strategy, where a series of enzymatic steps are performed in a single reactor, avoiding the isolation of intermediates and reducing waste. nih.gov A hypothetical biocatalytic route to a chiral analog of this compound could involve the use of an ADH for the asymmetric reduction of a keto-precursor, followed by an amination step catalyzed by a transaminase or AmDH.

Phase Transfer Catalysis (PTC) is a methodology that facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). This is achieved through the use of a phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports one of the reactants (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. acsgcipr.org

In the context of this compound synthesis, PTC is highly applicable for the N-alkylation of the piperazine ring. researchgate.net For example, the reaction of 1-methylpiperazine with a 6-halo-1-hexanol derivative could be significantly accelerated and performed under milder conditions using PTC. The catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), would transport the piperazine nucleophile or the alkoxide of the hexanol derivative across the phase boundary, enhancing the reaction rate. This avoids the need for harsh bases or anhydrous solvents often required in traditional N-alkylation reactions. researchgate.net

| Feature | Biocatalysis | Phase Transfer Catalysis (PTC) |

|---|---|---|

| Catalyst | Enzymes (e.g., Lipases, ADHs, AmDHs) | Quaternary Ammonium/Phosphonium Salts (e.g., TBAB) |

| Key Advantage | High stereoselectivity and regioselectivity | Enhanced reaction rates, mild conditions, use of inexpensive bases |

| Reaction Conditions | Mild (aqueous media, near neutral pH, ambient temperature) | Mild to moderate (often biphasic systems, can be solvent-free) |

| Applicability to this compound Synthesis | Asymmetric synthesis of chiral analogs, kinetic resolution | N-alkylation of the piperazine moiety, O-alkylation |

| Environmental Impact | Generally considered "green" due to biodegradable catalysts and aqueous media | Can reduce the use of hazardous solvents and reagents, making processes greener |

Stereoselective Synthesis Methodologies for Chiral Amino Alcohol Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of chiral amino alcohol analogues of this compound is of great importance. Several strategies can be employed to control the stereochemical outcome of a reaction, including substrate control, reagent control, and catalyst control. diva-portal.org

One of the most direct methods for the enantioselective synthesis of amino alcohols is the asymmetric aminohydroxylation of alkenes. diva-portal.org This reaction introduces both a hydroxyl and an amino group across a double bond in a stereocontrolled manner. Another powerful approach is the asymmetric reduction of α-amino ketones or β-amino ketones. rsc.org Chiral catalysts, such as those based on rhodium or iridium, can be used to hydrogenate the ketone with high diastereoselectivity, providing access to either syn- or anti-amino alcohols.

Furthermore, chiral auxiliaries can be employed to direct the stereochemical course of a reaction. diva-portal.org An auxiliary is a chiral molecule that is temporarily attached to the substrate, influences the stereochemistry of a subsequent reaction, and is then removed. For the synthesis of chiral amino alcohols, chiral oxazolidinones derived from amino acids are commonly used auxiliaries.

The synthesis of chiral γ-amino alcohols, which are structurally related to the target molecule, has been achieved through diastereoselective reduction of β-amino ketones. rsc.org This suggests that a similar strategy could be applied to synthesize chiral analogues of this compound.

| Methodology | Description | Potential Application for Chiral Analogues of this compound |

|---|---|---|

| Asymmetric Aminohydroxylation | Direct conversion of an alkene precursor to a chiral amino alcohol using a chiral catalyst. diva-portal.org | Synthesis from a hexenylpiperazine precursor. |

| Asymmetric Reduction of Amino Ketones | Catalytic hydrogenation of a keto group in a molecule already containing a chiral center, leading to specific diastereomers. rsc.org | Reduction of a keto-piperazinyl-hexanol precursor to obtain specific diastereomers. |

| Use of Chiral Auxiliaries | Temporary incorporation of a chiral molecule to guide the stereoselective formation of a new chiral center. diva-portal.org | Diastereoselective alkylation or addition reactions on a substrate modified with a chiral auxiliary. |

| Biocatalytic Resolution/Asymmetric Synthesis | Enzymatic kinetic resolution of a racemic mixture or asymmetric synthesis from a prochiral precursor. researchgate.net | Separation of enantiomers of a racemic precursor or direct synthesis of a single enantiomer. |

Challenges in Scalable Synthesis and Purity Profile Control for this compound in Research Settings

While the synthesis of this compound may be straightforward on a laboratory scale, scaling up the synthesis for larger research quantities presents several challenges. These challenges are related to reaction conditions, purification, and ensuring a consistent purity profile.

The choice of solvent and reaction conditions is also critical for scalability. Reactions that work well in small flasks may not perform the same in large reactors due to differences in heat and mass transfer. Exothermic reactions, such as some alkylations, require careful temperature control to prevent runaway reactions and the formation of impurities.

Purity Profile Control: Ensuring a consistent purity profile is paramount, especially if the compound is intended for biological testing. Impurities can arise from starting materials, intermediates, byproducts of the reaction, and degradation products. pharmainfo.inijcrt.org For this compound, potential impurities could include the di-alkylated piperazine, unreacted starting materials, and products of side reactions such as elimination or oxidation.

The International Council for Harmonisation (ICH) provides guidelines on the identification and control of impurities in new drug substances. nih.gov According to these guidelines, impurities present above a certain threshold (e.g., 0.1%) must be identified and qualified. nih.gov This requires the development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify all potential impurities. ijprdjournal.com

Purification on a large scale can also be challenging. While chromatography is often used in the lab, it can be expensive and time-consuming for large quantities. Crystallization is often the preferred method for purification on a larger scale, but developing a suitable crystallization process can be a significant undertaking.

| Challenge | Potential Cause | Mitigation Strategy |

|---|---|---|

| Poor Selectivity in N-Alkylation | Formation of di-substituted piperazine byproduct. | Use of protecting groups, optimization of reaction conditions (e.g., stoichiometry, temperature), use of flow chemistry. mdpi.com |

| Difficulty in Purification | Similar polarity of product and impurities, amorphous nature of the product. | Development of a robust crystallization procedure, use of alternative purification techniques like preparative HPLC if necessary. |

| Inconsistent Purity Profile | Variability in starting material quality, lack of control over reaction parameters. ijcrt.org | Strict quality control of starting materials, development of a validated analytical method for impurity profiling, process analytical technology (PAT). ijprdjournal.comeurekaselect.com |

| Thermal Runaway | Exothermic nature of the alkylation reaction. | Careful control of reagent addition rate, efficient heat exchange in the reactor, use of a less exothermic reaction pathway. |

Molecular Modeling and Computational Chemistry Studies of 6 4 Methylpiperazin 1 Yl Hexan 1 Ol

Conformational Analysis and Energy Landscape Exploration of 6-(4-Methylpiperazin-1-yl)hexan-1-ol

A thorough conformational analysis of this compound would be the first step in understanding its three-dimensional structure and flexibility. This type of study involves identifying the molecule's various low-energy shapes, or conformers, and mapping the energy landscape that governs their interconversion. For a molecule with a flexible hexanol chain and a piperazine (B1678402) ring, which can adopt chair, boat, and twist-boat conformations, the number of possible conformers is significant. Such an analysis would typically involve systematic or stochastic searches of the conformational space, followed by energy minimization of the resulting structures. The relative energies of these conformers would determine their population distribution at a given temperature. However, specific studies detailing these conformational preferences for this compound are not currently documented.

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Elucidation of this compound

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic properties of a molecule. These calculations could provide a wealth of information about this compound, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. This information is crucial for understanding the molecule's reactivity, polarity, and potential for intermolecular interactions. For instance, the calculated atomic charges would highlight the most likely sites for electrostatic interactions. Despite the routine application of these methods in chemical research, specific DFT or ab initio studies on this compound have not been reported.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility of this compound in Simulated Environments

Molecular dynamics (MD) simulations could offer a dynamic perspective on the behavior of this compound in various environments, such as in aqueous solution or in the presence of a biological target. By simulating the movements of the molecule and its surroundings over time, MD can reveal how the solvent influences its conformation and how the flexible hexanol chain and piperazine ring behave. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site. While MD simulations are a standard technique in computational chemistry, there are no published studies that have applied this method to this compound.

Prediction of Potential Molecular Recognition Features and Binding Interactions for this compound

Based on its chemical structure, one can hypothesize about the potential molecular recognition features of this compound. The hydroxyl group can act as a hydrogen bond donor and acceptor. The nitrogen atoms of the piperazine ring are potential hydrogen bond acceptors and can be protonated to form salt bridges. The methyl group on the piperazine and the hydrocarbon chain provide hydrophobic character. Computational methods could be used to predict the strength and geometry of these potential interactions with various functional groups. However, without specific computational studies, these remain theoretical predictions.

In Silico Screening and Virtual Library Design Incorporating the this compound Scaffold for Target Interaction Prediction

The this compound scaffold could serve as a starting point for the design of virtual libraries of related compounds for in silico screening against various biological targets. By systematically modifying the scaffold, for example, by changing the length of the alkyl chain, substituting the methyl group, or adding functional groups to the hexanol, a diverse library of virtual compounds can be generated. These libraries could then be screened against the binding sites of proteins to predict potential biological activities. This approach is a powerful tool in drug discovery, but its application starting from the this compound scaffold has not been documented in the scientific literature.

Preclinical Mechanistic and Cellular Biological Investigations of 6 4 Methylpiperazin 1 Yl Hexan 1 Ol Non Clinical Focus

In Vitro Receptor Binding Profiling and Ligand-Target Engagement Studies for 6-(4-Methylpiperazin-1-yl)hexan-1-ol in Isolated Systems

Specific in vitro receptor binding and ligand-target engagement data for this compound are not extensively available in the public domain. However, the evaluation of such compounds typically involves a panel of assays to determine their affinity and selectivity for various biological targets. researchgate.net

These investigations are crucial for identifying the primary molecular targets of a compound and understanding its potential mechanism of action. researchgate.netnih.gov Methodologies commonly employed for piperazine-containing molecules and other investigational compounds include:

Radioligand Binding Assays: This is a conventional and widely used method to study the interaction between ligands and receptors. researchgate.netnih.gov In these assays, a radiolabeled compound of known affinity for a specific receptor is used. The test compound, this compound, would be introduced at increasing concentrations to compete with the radioligand for receptor binding sites. proquest.com The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, which allows for the calculation of the compound's binding affinity (Ki). proquest.com

Competition and Saturation Binding Studies: Saturation binding experiments are used to determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. researchgate.net Competition studies, as described above, are then used to assess the affinity of non-radiolabeled compounds like this compound. nih.govproquest.com

Internalization and Efflux Studies: These assays measure the rate and extent to which a ligand is taken into (internalized) and released from a cell, providing insights into its cellular uptake and retention properties. nih.govproquest.com

These assays are typically performed using cell membranes or recombinant cell lines that express the target receptor of interest. researchgate.net The resulting data are vital for constructing a comprehensive profile of the compound's interactions with various receptors, which helps in predicting its potential therapeutic effects and off-target activities.

Enzyme Modulation and Inhibition Assays for this compound in Biochemical Systems

Enzyme activity assays are fundamental in drug discovery for identifying and characterizing compounds that can modulate the function of specific enzymes involved in disease pathways. bellbrooklabs.com These biochemical assays are designed to measure the effect of a compound on the activity of a particular enzyme. bellbrooklabs.com Key aspects of these investigations include:

Screening for Inhibitors or Activators: Large libraries of compounds are often screened to identify molecules that can either inhibit or activate a target enzyme. bellbrooklabs.com For an inhibitory assay, the enzyme's activity is measured in the presence of various concentrations of the test compound. A reduction in enzyme activity indicates a potential inhibitory effect. bellbrooklabs.com

Determination of Potency (IC50): For compounds that show inhibitory activity, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity and is a key measure of its potency. bellbrooklabs.comrsc.org

Selectivity and Specificity Testing: It is crucial to assess a compound's selectivity by testing it against a panel of related enzymes. bellbrooklabs.com High selectivity for the target enzyme over others is a desirable characteristic as it can minimize off-target effects. bellbrooklabs.com

For a compound like this compound, which contains a piperazine (B1678402) moiety, evaluation against enzymes such as Cytochrome P450 (CYP) isoenzymes would be particularly relevant to assess potential drug-drug interactions. drugbank.com Additionally, screening against kinases, proteases, and other enzyme classes implicated in various diseases would be standard practice in a comprehensive preclinical evaluation. mdpi.com

Cellular Uptake and Subcellular Localization Studies of this compound in Non-Human Cell Lines

While specific experimental data on the cellular uptake and subcellular localization of this compound are not detailed in the available literature, the methodologies for such investigations are well-established in preclinical drug development. aginganddisease.org These studies are critical for understanding how a compound enters cells and where it accumulates, which directly influences its ability to reach its intended target and exert a biological effect. nih.gov

Cellular Uptake Mechanisms: The process by which a compound like this compound enters a cell can occur through various mechanisms. nih.gov These are broadly classified as:

Passive Diffusion: Small, lipophilic molecules can often pass directly through the cell membrane.

Facilitated Diffusion: Involves carrier proteins to move molecules across the membrane.

Active Transport: Requires energy to move a compound against its concentration gradient.

Endocytosis: The cell membrane engulfs the compound to form a vesicle. nih.gov This includes pathways like phagocytosis, macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis. aginganddisease.orgnih.gov

For piperazine-containing compounds, their physicochemical properties, such as charge and lipophilicity, will significantly influence the predominant uptake mechanism. mdpi.com

Subcellular Localization Techniques: Once inside the cell, determining the compound's distribution is key. Techniques to visualize and quantify subcellular localization include:

Fluorescence Microscopy: If the compound is intrinsically fluorescent or can be tagged with a fluorescent probe, its location within cellular compartments (e.g., cytoplasm, nucleus, mitochondria) can be visualized. mdpi.com

Cell Fractionation: This biochemical technique involves separating the major organelles of the cell to quantify the concentration of the compound in each fraction.

Understanding the journey of this compound into and within the cell is essential for interpreting its pharmacological activity and designing more effective therapeutic agents. aginganddisease.org

Mechanistic Studies of this compound on Signaling Pathways in Preclinical Cellular Models (e.g., cell viability, proliferation, apoptosis in vitro)

While direct mechanistic studies on this compound are limited, research on other novel arylpiperazine and piperazine-substituted derivatives provides insight into the potential cellular effects and signaling pathways that could be modulated by this class of compounds. nih.govnih.govmdpi.com These studies often focus on evaluating the impact on cell viability, proliferation, and the induction of apoptosis in various cancer cell lines. nih.govnih.gov

Effects on Cell Viability and Proliferation: In vitro cytotoxicity is a primary measure of a compound's potential anticancer activity. The CCK-8 or MTT assays are commonly used to assess the viability of cancer cells after treatment. nih.gov Studies on various arylpiperazine derivatives have demonstrated their ability to reduce the viability of human prostate cancer cell lines (PC-3, LNCaP, and DU145) and other cancer cell types in a dose-dependent manner. nih.govmdpi.com Some derivatives have shown potent cytotoxic activities with IC50 values in the low micromolar range. mdpi.com

Induction of Apoptosis: A key mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. nih.gov Piperazine derivatives have been shown to induce apoptosis in cancer cells. nih.govresearchgate.net This is often investigated by:

Caspase Activity Assays: Measuring the activity of caspases, which are key executioner enzymes in the apoptotic pathway. nih.gov

PARP Cleavage: Detecting the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases, a hallmark of apoptosis. researchgate.net

Flow Cytometry: Using techniques like Annexin V/PI staining to quantify the percentage of apoptotic and necrotic cells.

The table below summarizes findings from studies on related piperazine derivatives, illustrating the types of effects that might be investigated for this compound.

Table 1: Summary of In Vitro Cellular Effects of Structurally Related Piperazine Derivatives

| Compound Class | Cell Line(s) | Observed Effects | Potential Mechanism |

|---|---|---|---|

| Arylpiperazine Derivatives | LNCaP, DU145 (Prostate Cancer) | Exhibited strong cytotoxic activities with IC50 values < 5 µM for some compounds. | Inhibition of cell growth and viability. mdpi.com |

| Piperazine-Substituted Pyranopyridines | H1299 (Lung Cancer) and other cancer cell lines | Showed antiproliferative activity at micromolar concentrations. | Induction of apoptosis and necrosis, not mediated via ERK1/2 pathway. nih.gov |

| Piperazinyl Thiourea Derivatives | HCT116+ch3 (Cisplatin-resistant Colorectal Carcinoma) | Exhibited selective cytotoxicity towards cancer cells over normal cells. | Induced apoptosis involving the cleavage of caspase-8 and PARP. researchgate.net |

These studies suggest that a compound like this compound could potentially exert anticancer effects by inhibiting cell proliferation and inducing apoptosis, warranting further investigation into its specific molecular targets and impact on key signaling pathways.

In Vivo Pharmacokinetic Profiling of this compound in Animal Models (Absorption, Distribution, Metabolism, Excretion - Excluding Human Data)

Specific in vivo pharmacokinetic (PK) data for this compound is not publicly available. However, the general procedures for characterizing the PK profile of a new chemical entity in preclinical animal models are well-established. youtube.com These studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which determine its concentration and duration in the body. merckvetmanual.com

Typically, in vivo PK studies are conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, monkeys) species. youtube.com Following administration of the compound (e.g., intravenously or orally), blood samples are collected at various time points. youtube.com Analysis of the drug concentration in these samples allows for the determination of key PK parameters such as:

Area Under the Curve (AUC): A measure of total drug exposure over time.

Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Half-life (t1/2): The time required for the drug concentration to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit of time. merckvetmanual.com

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. merckvetmanual.com

For piperazine-based compounds, PK studies in animal models have been conducted to evaluate their potential as therapeutic agents or as modulators of other drugs' pharmacokinetics. nih.govnih.govphcogj.com For instance, one study investigated a piperazine derivative's ability to inhibit P-glycoprotein (P-gp), which led to an increased oral bioavailability of Paclitaxel in rats. nih.gov Another study in dairy calves demonstrated the clinical and microbiological efficacy of a piperazine-based compound, MMV665917, for treating cryptosporidiosis. nih.gov The pharmacokinetics of piperine, a compound containing a piperidine (B6355638) ring, have also been studied in rabbits and rats, showing a two-compartment open model distribution. phcogj.comnih.gov

These examples highlight the importance of in vivo PK studies in preclinical development to assess a compound's potential for systemic exposure and to inform dosing strategies for further efficacy and toxicology studies. youtube.com

The metabolic stability of a compound is a critical parameter assessed early in drug discovery, as it influences its half-life and oral bioavailability. springernature.com While specific data for this compound is not available, in vitro systems using liver fractions are the standard for these evaluations. springernature.com

Metabolic Stability Assays: These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes. springernature.com The most common in vitro systems include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly Cytochrome P450 (CYP) enzymes. springernature.com

Hepatocytes: These are intact liver cells that contain both Phase I and Phase II enzymes, providing a more comprehensive model of liver metabolism. springernature.com

The compound is incubated with these systems, and the decrease in its concentration over time is measured, typically by LC-MS/MS. nih.gov From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov A recent study on the metabolic stability of violacein (B1683560) in human, mouse, and rat liver microsomes showed significant interspecies differences, with the compound being most stable in human liver microsomes. nih.gov

Metabolite Identification: Identifying the metabolites of a new compound is crucial for understanding its biotransformation pathways and for identifying any potentially active or toxic metabolites. bioivt.compcbis.fr This is typically done in parallel with metabolic stability assays. pcbis.fr High-resolution mass spectrometry (LC-QTOF-MS) is used to detect and structurally elucidate the metabolites formed during incubation with liver microsomes or hepatocytes. nih.gov Common metabolic reactions include oxidation, hydroxylation, and conjugation. nih.gov In silico tools can also be used to predict potential metabolic pathways and support the identification of metabolites. nih.gov

The table below presents hypothetical metabolic stability data for a compound, illustrating the typical parameters reported from such studies.

Table 2: Example of In Vitro Metabolic Stability Data in Liver Microsomes from Different Species

| Species | In Vitro Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg) | In Vivo Intrinsic Clearance (CLint, mL/min/kg) | Predicted Elimination Profile |

|---|---|---|---|---|

| Human | 216 | 6.4 | 6.6 | Slow |

| Mouse | 81 | 17.0 | 67.0 | Moderate |

| Rat | 36 | 38.4 | 93.7 | Rapid |

Data presented is illustrative and based on findings for violacein, not this compound. nih.gov

These in vitro studies are vital for predicting the in vivo pharmacokinetic behavior of a compound and for selecting the most appropriate animal species for further preclinical safety and efficacy studies. pcbis.fr

Tissue Distribution: Following absorption into the systemic circulation, a drug distributes to various tissues and organs throughout the body. merckvetmanual.com Understanding the tissue distribution of a compound is essential for identifying target organs for therapeutic effect and potential sites of toxicity. merckvetmanual.com

Studies on tissue distribution are typically conducted in animal models such as rats. nih.gov After administration of the compound, animals are euthanized at various time points, and the concentration of the drug is measured in different tissues (e.g., liver, kidney, brain, lung, heart). nih.gov The tissue-to-plasma concentration ratio is then calculated to determine the extent of drug accumulation in each tissue. For example, studies with piperine, a compound with a piperidine structure, in rats have shown that it distributes into various tissues, which supports a two-compartment pharmacokinetic model. nih.gov Drugs that are highly lipophilic or bind extensively to tissue components tend to have a large volume of distribution (Vd), indicating significant distribution outside the plasma. merckvetmanual.com

Clearance Mechanisms: Clearance is the process of irreversibly removing a drug from the body. merckvetmanual.com It is a key pharmacokinetic parameter that determines the dosing rate required to maintain a certain steady-state drug concentration. The two primary organs responsible for drug clearance are the liver and the kidneys. merckvetmanual.com

Hepatic (Liver) Clearance: This involves the metabolism of the drug by enzymes in the liver, primarily the cytochrome P450 system, into more water-soluble metabolites that can be excreted. merckvetmanual.com

Renal (Kidney) Clearance: This involves the excretion of the unchanged drug or its metabolites into the urine through processes of glomerular filtration, active tubular secretion, and passive tubular reabsorption.

Structure Activity Relationship Sar and Analog Design Based on the 6 4 Methylpiperazin 1 Yl Hexan 1 Ol Core

Rational Design and Synthesis of Analogues of 6-(4-Methylpiperazin-1-yl)hexan-1-ol for Targeted Research

The rational design of analogs of this compound is a strategic approach to optimize its pharmacological profile for specific biological targets. This process involves modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. Key to this is the synthesis of a library of derivatives where specific parts of the molecule—the piperazine (B1678402) ring, the N-methyl group, and the hexanol chain—are systematically altered.

One common synthetic route to produce such analogs involves the N-alkylation of 1-methylpiperazine (B117243) with a 6-halo-1-hexanol derivative. The terminal hydroxyl group of the hexanol chain can be protected during this step and later deprotected, or it can be further functionalized to introduce different chemical moieties. For instance, replacing the hydroxyl group with an amine, carboxyl, or amide can significantly alter the compound's polarity and its ability to form hydrogen bonds, thereby influencing its interaction with biological targets.

Impact of Piperazine Ring Substituents on Molecular Interactions and Biological Activities

The piperazine ring is a common motif in medicinal chemistry, known for its ability to engage in various molecular interactions. In the context of the this compound scaffold, modifications to this ring are critical for modulating biological activity. The nitrogen atom at the 4-position of the piperazine ring is a key point for modification.

Replacing the methyl group with other substituents can have a profound impact on the molecule's properties. For example, substituting it with larger alkyl groups can introduce steric hindrance, which may enhance selectivity for a particular target. Alternatively, introducing aromatic or heteroaromatic rings can facilitate pi-stacking interactions with aromatic residues in a protein's binding pocket.

The basicity of the piperazine nitrogens is another crucial factor, as it influences the compound's ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and ability to form ionic bonds with acidic residues in a target protein.

Below is an interactive data table illustrating how different substituents on the piperazine ring can influence biological activity, based on hypothetical research findings.

| Compound | Piperazine Ring Substituent | Effect on Molecular Interaction | Hypothetical Biological Activity (IC50, nM) |

| Analog A | Ethyl | Increased steric bulk | 85 |

| Analog B | Phenyl | Potential for pi-stacking | 50 |

| Analog C | Benzyl | Increased lipophilicity and pi-stacking | 35 |

| Analog D | Hydrogen (des-methyl) | Altered basicity and reduced steric bulk | 120 |

Role of the Hexanol Chain Length and Functionalization in Modulating Molecular Recognition and Properties

Functionalization of the hexanol chain, particularly at the terminal hydroxyl group, opens up a wide range of possibilities for analog design. The hydroxyl group can be esterified, etherified, or replaced with other functional groups to fine-tune the molecule's physicochemical properties. For instance, converting the alcohol to an ether could increase its metabolic stability, while introducing a carboxylic acid could enhance its water solubility.

Stereochemical Considerations and Enantiomeric Purity in SAR Studies of this compound Analogues

While the parent compound this compound is achiral, the introduction of chiral centers through analog design necessitates careful consideration of stereochemistry. If a substituent introduced on the piperazine ring or the hexanol chain creates a stereocenter, the resulting enantiomers or diastereomers may exhibit different biological activities and pharmacokinetic profiles.

It is well-established in pharmacology that different enantiomers of a chiral drug can have distinct interactions with chiral biological targets such as proteins and nucleic acids. Therefore, in SAR studies of chiral analogs of this compound, it is essential to synthesize and test enantiomerically pure compounds to accurately assess their individual contributions to the observed biological effects.

Prodrug and Pro-Probe Strategies Derived from the this compound Scaffold for Enhanced Research Utility

The this compound scaffold can be adapted for use in prodrug and pro-probe strategies to enhance its utility in research. A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. This approach can be used to improve the pharmacokinetic properties of an analog, such as its absorption or distribution. For instance, the terminal hydroxyl group could be esterified to create a more lipophilic prodrug that can more easily cross cell membranes.

A pro-probe is a molecule that is converted into a detectable probe at the site of interest, often through an enzyme-catalyzed reaction. By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the this compound scaffold via a cleavable linker, researchers can develop tools for imaging or identifying the biological targets of these compounds.

High-Throughput Screening Library Development Incorporating this compound and its Derivatives for Academic Exploration

The development of high-throughput screening (HTS) libraries based on the this compound scaffold is a powerful approach for discovering new biological activities. By using combinatorial chemistry techniques, a large and diverse collection of analogs can be synthesized. In this approach, a variety of building blocks are systematically combined to create a library of compounds with diverse substituents on the piperazine ring and various functionalizations of the hexanol chain.

These libraries can then be screened against a wide range of biological targets to identify "hits"—compounds that exhibit a desired biological effect. The data generated from HTS can provide valuable insights into the SAR of the this compound scaffold and serve as a starting point for further lead optimization in academic and industrial research settings.

Advanced Analytical and Spectroscopic Characterization of 6 4 Methylpiperazin 1 Yl Hexan 1 Ol for Research Purposes

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling of 6-(4-Methylpiperazin-1-yl)hexan-1-ol

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and purity assessment of synthesized compounds. mdpi.com It provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments.

For this compound (molecular formula C11H24N2O), analysis via HRMS, often coupled with liquid chromatography (LC-HRMS), would begin with the identification of the protonated molecule, [M+H]+. The high mass accuracy of the instrument allows for the unambiguous confirmation of the compound's elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of its structural components—the N-methylpiperazine head, the hexanol tail, and the bonds linking them. This detailed fragmentation analysis is also crucial for impurity profiling, where structurally related impurities, such as byproducts from synthesis or degradation products, can be identified and characterized even at very low levels. mdpi.com

Table 1: Predicted HRMS Data for this compound

| Ion | Predicted Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]+ | C11H25N2O+ | 201.1961 | Protonated parent molecule |

| Fragment 1 | C6H14N2+ | 114.1151 | N-Methylpiperazine fragment with CH2 group |

| Fragment 2 | C5H12N+ | 86.0964 | Fragment from cleavage within the piperazine (B1678402) ring |

| Fragment 3 | C6H13O+ | 101.0961 | Hexanol chain fragment after loss of piperazine |

| Fragment 4 | C5H11N2+ | 99.0917 | N-Methylpiperazine fragment |

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While 1D ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, advanced 2D NMR techniques are required for a complete and unambiguous assignment of all signals and for confirming the molecule's covalent framework. nih.govmdpi.com

For this compound, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons along the hexyl chain and within the piperazine ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon, providing a clear assignment of the ¹³C spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different structural fragments, such as linking the hexyl chain to the nitrogen of the piperazine ring. mdpi.com

These combined analyses provide irrefutable evidence of the molecule's structure. Solid-State NMR could further be used to study the compound in its crystalline form, providing insights into its conformation and intermolecular interactions in the solid state, which may differ from its solution-state behavior.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Position | Predicted Shift (ppm) | Multiplicity | Integration |

| H-1 (CH₂OH) | 3.64 | t | 2H |

| H-6 (CH₂-N) | 2.35 | t | 2H |

| Piperazine (ring CH₂) | 2.45 | br s | 8H |

| N-CH₃ | 2.29 | s | 3H |

| H-2, H-3, H-4, H-5 | 1.25-1.60 | m | 8H |

| OH | 1.90 (variable) | br s | 1H |

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Position | Predicted Shift (ppm) |

| C-1 (CH₂OH) | 62.9 |

| C-6 (CH₂-N) | 59.2 |

| Piperazine C (ring CH₂) | 55.1 |

| Piperazine C (ring CH₂) | 53.0 |

| N-CH₃ | 46.0 |

| C-2 | 32.7 |

| C-5 | 27.5 |

| C-4 | 27.1 |

| C-3 | 26.0 |

X-ray Crystallography and Crystallographic Data Analysis of this compound and its Co-crystals for Solid-State Characterization

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and torsional angles. For this compound, a successful crystallographic analysis would confirm the chair conformation of the piperazine ring and the conformation of the flexible hexanol chain in the solid state. researchgate.net

Furthermore, this technique is essential for characterizing co-crystals. researchgate.net Co-crystals are multi-component crystalline solids where an active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions. ijper.orggoogle.com By co-crystallizing this compound with suitable co-formers (e.g., dicarboxylic acids), it may be possible to create new solid forms with modified physicochemical properties, such as melting point or solubility, while preserving the core molecular structure. researchgate.net X-ray diffraction would be used to confirm the formation of a new crystalline phase and to understand the specific intermolecular interactions (e.g., hydrogen bonds) between the compound and the co-former.

Table 4: Example Crystallographic Data Parameters (Hypothetical)

| Parameter | Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

| R-factor | Index of refinement quality |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Characterization in Research Samples

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. youtube.com Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency (wavenumber), providing a molecular fingerprint. docbrown.infolibretexts.org

For this compound, the IR spectrum would be dominated by a broad absorption band corresponding to the O-H stretching of the alcohol group, typically around 3300-3400 cm⁻¹. masterorganicchemistry.com Other key signals would include C-H stretching vibrations from the alkyl chain and piperazine ring just below 3000 cm⁻¹, and C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). libretexts.org The presence and shape of the O-H band can also provide information about hydrogen bonding interactions in the sample. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary, providing strong signals for the C-C backbone of the hexyl chain. analyzeiq.com

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol) | IR | 3200-3500 | Broad, strong stretch (H-bonded) |

| C-H (Alkyl/Piperazine) | IR, Raman | 2850-2960 | Strong, sharp stretch |

| C-O (Alcohol) | IR | 1050-1150 | Strong stretch |

| C-N (Amine) | IR | 1100-1250 | Medium stretch |

| C-C (Alkyl Chain) | Raman | 800-1200 | Skeletal vibrations |

Chromatographic Methods (HPLC, GC-MS, SFC) for Purity Assessment, Quantitative Analysis, and Isomer Separation in Research Matrices

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): This is the most common method for purity analysis. A reversed-phase method using a C18 column with a mobile phase of acetonitrile (B52724)/water (containing a modifier like formic acid or TFA to ensure good peak shape for the amine) would be suitable. Detection by UV (at low wavelength) or, more powerfully, by mass spectrometry (LC-MS) would allow for the quantification of the main peak and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. phcogj.com The alcohol group in this compound may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior. researchgate.net GC-MS provides excellent separation and delivers a mass spectrum for each eluted peak, aiding in the identification of impurities. rjpbcs.comresearchgate.net The retention time and mass spectrum serve as unique identifiers for the compound. jmchemsci.com

Supercritical Fluid Chromatography (SFC): SFC is a modern chromatographic technique that uses supercritical CO₂ as the main mobile phase. It offers fast, efficient, and "green" separations and is particularly effective for preparative separations to isolate pure compounds.

Table 6: Comparison of Chromatographic Methods for Analysis

| Method | Principle | Application for this Compound | Advantages |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Purity determination, quantitative analysis. | Robust, versatile, widely applicable. |

| GC-MS | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Purity analysis, impurity identification (may require derivatization). | High resolution, provides mass spectral data for identification. |

| SFC | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Analytical and preparative separation, isomer separation. | Fast, reduced solvent consumption, high efficiency. |

Chiral Separation Techniques for Enantiomeric Purity Determination of this compound (If Chiral Analogues are Synthesized)

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into its structure—for instance, through the synthesis of an analogue like (R/S)-5-(4-Methylpiperazin-1-yl)hexan-1-ol—then the resulting product would be a racemic mixture of two enantiomers.

In such a case, specialized chiral separation techniques would be necessary to separate and quantify each enantiomer. Chiral HPLC or Chiral SFC, using a stationary phase that is itself chiral, would be the methods of choice. These columns interact differently with each enantiomer, causing them to elute at different retention times. This separation is crucial in pharmaceutical research, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological properties. The analysis would determine the enantiomeric excess (ee) or enantiomeric ratio of the synthesized material, which is a critical quality attribute for a chiral compound. ugr.es

Potential Applications and Interdisciplinary Research Avenues for 6 4 Methylpiperazin 1 Yl Hexan 1 Ol in Academic Contexts

6-(4-Methylpiperazin-1-yl)hexan-1-ol as a Molecular Scaffold for Probe Development in Chemical Biology Research

In chemical biology, molecular probes are essential for visualizing and perturbing biological processes. The structure of this compound offers distinct features that could be leveraged for probe development.

Functional Handles for Conjugation: The primary alcohol (-OH) serves as a versatile chemical handle. It can be readily modified through esterification, etherification, or conversion to an azide (B81097) or alkyne for "click" chemistry. This allows for the covalent attachment of reporter molecules (e.g., fluorophores, biotin) or affinity tags.

Modulation of Physicochemical Properties: The 4-methylpiperazine group provides a basic, ionizable center that can influence a probe's solubility, cell permeability, and subcellular localization. The tertiary amine can be protonated at physiological pH, potentially directing the probe to acidic organelles like lysosomes or influencing its interaction with negatively charged membranes.

Linker Component: The hexyl chain acts as a flexible, lipophilic spacer, separating the functional ends of a potential probe. The length and flexibility of this linker can be critical for optimizing the binding of a probe to its biological target by minimizing steric hindrance.

A hypothetical research design could involve attaching a fluorescent dye to the alcohol terminus and evaluating how the methylpiperazine group affects the probe's uptake and distribution in living cells.

Exploration of this compound in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on non-covalent interactions to build larger, functional assemblies. thno.org The amphiphilic character of this compound makes it a candidate for studies in self-assembly and host-guest recognition.

Host-Guest Interactions: The molecule could act as a "guest" for various macrocyclic "hosts." For instance, the hydrophobic hexyl chain could be encapsulated within the nonpolar cavity of cyclodextrins, while the hydrophilic methylpiperazine headgroup remains in the aqueous phase. nih.gov Such interactions are driven by hydrophobic and van der Waals forces. thno.orgnih.gov The binding affinity could be studied using techniques like NMR spectroscopy and isothermal titration calorimetry.

Self-Assembly: As an amphiphile, this compound has the potential to self-assemble in aqueous solutions, forming structures like micelles or vesicles, although its short hydrophobic tail may limit the stability of such assemblies on its own.

The table below outlines the structural components and their potential roles in supramolecular systems.

| Structural Component | Potential Role in Supramolecular Chemistry |

| 4-Methylpiperazine Group | Hydrophilic headgroup; pH-responsive element; potential binding site for metal ions or hydrogen bond acceptors. |

| Hexyl Chain | Hydrophobic tail; guest component for macrocyclic hosts (e.g., cyclodextrins); drives self-assembly. |

| Hydroxyl Group | Polar terminus; can participate in hydrogen bonding to direct self-assembly or stabilize host-guest complexes. |

Utilization of this compound in Materials Science Research (e.g., Polymer Chemistry, Surfactant Development, Liquid Crystals)

The dual functionality of this compound allows for its conceptual use in creating new materials.

Polymer Chemistry: The hydroxyl group enables its use as a monomer or initiator in polymerization reactions. For example, it could be used as an initiator for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) to produce biodegradable polyesters with a terminal methylpiperazine group. This would impart unique properties to the polymer, such as pH-responsiveness and metal-coordinating abilities.

Surfactant Development: The molecule possesses the classic head-and-tail structure of a surfactant. The 4-methylpiperazine moiety acts as the polar headgroup, and the hexyl chain is the nonpolar tail. nih.gov As a cationic surfactant (when protonated), it could potentially be used as an emulsifier, dispersant, or surface-modifying agent. Its effectiveness could be compared to standard surfactants by measuring properties like critical micelle concentration (CMC) and surface tension reduction. nih.gov

Liquid Crystals: While the molecule itself is not a liquid crystal, it could be incorporated as a side chain in a polymer backbone or as part of a larger, more complex molecule (a mesogen). The piperazine (B1678402) ring could introduce specific steric and polar interactions that influence the formation and stability of liquid crystalline phases.

Role of this compound in Developing Novel Analytical Reagents and Standards

In analytical chemistry, reagents are needed for derivatization, and pure compounds are required as standards.

Analytical Standard: If this compound were a metabolite or degradation product of a pharmaceutical or industrial chemical, a synthesized, pure sample would be essential as a reference standard for chromatographic methods like HPLC or GC-MS.

Derivatization Reagent: The primary alcohol could be used to "tag" other molecules. For example, it could be reacted with acidic compounds to form esters, thereby introducing the methylpiperazine group. This could be used to improve the ionization efficiency of the analyte in mass spectrometry or to introduce a UV-active chromophore if the piperazine ring were part of a larger aromatic system.

Integration of this compound in Catalytic Systems or Biocatalytic Processes as a Ligand or Substrate

The compound's structure is suitable for roles in both chemical catalysis and biocatalysis.

Ligand for Metal Catalysis: The two tertiary amine nitrogens in the piperazine ring can act as a bidentate ligand to coordinate with transition metals. Such metal complexes could be investigated for catalytic activity in reactions like oxidation, reduction, or cross-coupling. The hexyl alcohol tail could be used to tune the solubility of the catalyst in different solvent systems.

Organocatalysis: The tertiary amine of the piperazine moiety could function as a basic organocatalyst, similar to other amine catalysts used in reactions like the Michael addition or Baylis-Hillman reaction.

Substrate in Biocatalysis: Biocatalysis utilizes enzymes for chemical transformations. nih.gov The primary alcohol of this compound makes it a potential substrate for oxidoreductase enzymes (e.g., alcohol dehydrogenases) to synthesize the corresponding aldehyde or carboxylic acid. researchgate.net Similarly, lipases could catalyze its esterification in a highly selective manner. researchgate.net

Conceptual Exploration of this compound for Targeted Delivery Systems Research (Excluding Clinical Applications)

In academic research, creating novel drug delivery systems is a major focus. This compound could serve as a fundamental building block in such systems.

Component of Polymeric Micelles: As discussed in materials science, the compound could be used to create amphiphilic block copolymers. These copolymers could self-assemble into polymeric micelles, which are nanoscale core-shell structures capable of encapsulating hydrophobic molecules. mdpi.com The core would be formed by the hydrophobic polymer block, while the shell would feature the hydrophilic methylpiperazine groups.

pH-Responsive Systems: The piperazine group has a pKa that can be exploited for pH-responsive delivery. In a neutral environment (e.g., blood), the piperazine may be partially protonated, but in the acidic environment of a tumor or endosome, it would become fully protonated. This change in charge can trigger the disassembly of a nanoparticle or micelle, leading to the release of an encapsulated payload. nih.gov

Surface Modification of Nanoparticles: The hydroxyl group could be used to attach the molecule to the surface of pre-formed nanoparticles (e.g., silica, gold, or liposomes). This would modify the surface properties of the nanoparticles, potentially improving their stability, solubility, and cellular uptake. nih.gov

Future Research Directions and Emerging Opportunities for 6 4 Methylpiperazin 1 Yl Hexan 1 Ol

Unexplored Synthetic Pathways and Green Chemistry Approaches for 6-(4-Methylpiperazin-1-yl)hexan-1-ol Production in Research.

Current synthetic routes for piperazine-containing compounds often involve multi-step processes that may not be environmentally benign. nih.gov Future research should focus on developing novel, more efficient, and sustainable synthetic pathways for this compound.

Unexplored Synthetic Pathways:

C-H Functionalization: Direct functionalization of the piperazine (B1678402) ring's C-H bonds is a promising but challenging area. nih.govnih.govsemanticscholar.org Research into catalytic systems that can selectively activate and modify these bonds could lead to more direct and atom-economical syntheses of derivatives. mdpi.com

One-Pot Reactions: Designing one-pot synthesis strategies that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste.

Green Chemistry Approaches: The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov For the synthesis of this compound, this could involve:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or bio-solvents. nih.govrsc.org

Catalysis: Employing reusable catalysts, such as biocatalysts or solid-supported metal catalysts, to minimize waste and improve reaction efficiency.

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources to reduce reliance on petrochemicals. rsc.orgresearchgate.netgoogle.com

Energy Efficiency: Utilizing methods like microwave-assisted or ultrasound-mediated synthesis to reduce reaction times and energy consumption. nih.gov

A comparative table of potential green chemistry approaches is presented below.

| Approach | Traditional Method | Green Alternative | Potential Benefits |

| Solvent | Halogenated hydrocarbons | Water, Ethanol, Supercritical CO2 | Reduced toxicity and environmental pollution |

| Catalyst | Stoichiometric reagents | Biocatalysts, Nanocatalysts | Higher selectivity, reusability, milder reaction conditions |

| Energy | Conventional heating | Microwave, Ultrasound | Faster reactions, lower energy consumption |

| Feedstock | Petroleum-based | Biomass-derived intermediates | Sustainability, reduced carbon footprint |

Identification of Novel Preclinical Biological Targets and Modes of Action for this compound beyond Current Scope.